2-(2-Bromo-4-nitrophenyl)acetic acid

Vue d'ensemble

Description

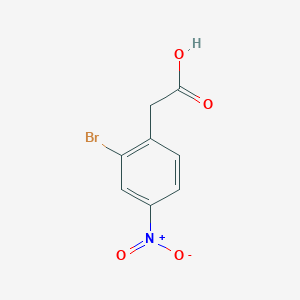

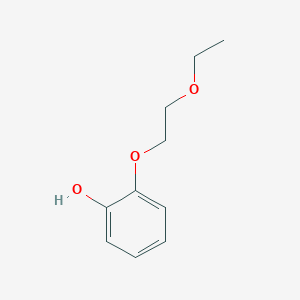

2-(2-Bromo-4-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.04200 . It is also known by the common name this compound .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the reaction of 4-bromo-2-nitro-chlorotoluene with metallic sodium in an organic solvent to prepare 4-bromo-2-nitrotoluene sodium. This is followed by a heating and rearrangement reaction to prepare 4-bromo-2-nitrobenzyl sodium. The 4-bromo-2-nitrobenzyl sodium then reacts with carbon dioxide to prepare 4-bromo-2-nitrophenyl sodium acetate. Finally, the 4-bromo-2-nitrophenyl acetic acid is prepared via reaction with dilute acid .Molecular Structure Analysis

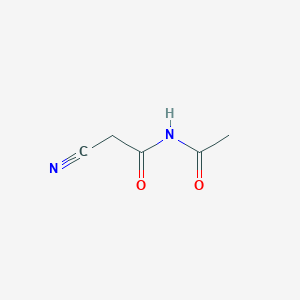

The molecular structure of this compound consists of a benzene ring with a bromine atom and a nitro group attached to it, along with an acetic acid group . The InChI code for this compound is 1S/C8H6BrNO4/c9-7-4-6 (10 (13)14)2-1-5 (7)3-8 (11)12/h1-2,4H,3H2, (H,11,12) .Applications De Recherche Scientifique

Chemical Reactions and Synthesis

2-(2-Bromo-4-nitrophenyl)acetic acid plays a role in various chemical reactions and synthesis processes. For instance, it is involved in the nitration and bromination reactions of certain compounds. A study by Khlebnikov and Kostikov (1984) demonstrated the formation of 1-(o- and p-nitrophenyl)-derivatives through the nitration of specific aziridines in acetic acid, indicating the compound's utility in synthesizing other chemical entities (Khlebnikov & Kostikov, 1984).

Hydroxyl Protecting Group

The compound has been used as a hydroxyl protecting group in organic synthesis. Daragics and Fügedi (2010) reported the use of (2-nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, as a protecting group for hydroxyl functions. This finding highlights its potential in facilitating complex organic synthesis processes (Daragics & Fügedi, 2010).

Substrate for Enzyme Assay

Kato et al. (1960) proposed ρ-Nitrophenyl β-D-glucosiduronic acid, which can be derived from the compound , as a substrate for assaying the hydrolytic activity of β-glucuronidase. This application in enzyme assays underscores its relevance in biochemical research (Kato et al., 1960).

Palladium-Catalyzed Reactions

In a study by Shang et al. (2011), potassium 2- and 4-nitrophenyl acetates, related to this compound, were used in palladium-catalyzed decarboxylative cross-coupling with aryl halides. This process is valuable in the preparation of diverse diaryl methanes and derivatives (Shang et al., 2011).

Aromatic Substitution with Rearrangement

Mare et al. (1971) explored the aromatic substitution with rearrangement involving compounds similar to this compound. This research contributes to understanding the mechanistic aspects of such reactions, which can be pivotal in organic synthesis (Mare et al., 1971).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-4`-nitroacetophenone, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors .

Mode of Action

The mode of action of 2-(2-Bromo-4-nitrophenyl)acetic acid involves a series of chemical reactions. The compound undergoes free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). This reaction continues in a chain mechanism .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (26004) and physical form (powder) suggest that it may have certain pharmacokinetic properties .

Result of Action

Similar compounds have been known to exhibit various biological activities .

Propriétés

IUPAC Name |

2-(2-bromo-4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLSHEHNEIUTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496654 | |

| Record name | (2-Bromo-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66949-40-4 | |

| Record name | (2-Bromo-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B3031688.png)

![3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B3031697.png)